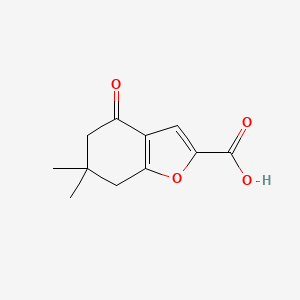

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H12O4/c1-11(2)4-7(12)6-3-8(10(13)14)15-9(6)5-11/h3H,4-5H2,1-2H3,(H,13,14) |

InChI Key |

FFXVUHGBBWBUGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C=C(O2)C(=O)O)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

General Synthesis via Cyclization

One common method involves cyclization reactions using dimedone (5,5-dimethyl-1,3-cyclohexanedione) as the starting material. This process generally follows these steps:

- Stage 1 : Reaction of dimedone with ethyl bromopyruvate in methanol in the presence of potassium hydroxide at temperatures between 0°C and 20°C for 16 hours.

- Stage 2 : Addition of aqueous sodium hydroxide solution followed by stirring at room temperature for 4 hours.

- Stage 3 : Acidification with concentrated hydrochloric acid to precipitate the product.

The reaction scheme can be summarized as follows:

$$

\text{Dimedone} + \text{Ethyl Bromopyruvate} \xrightarrow{\text{KOH / Methanol}} \text{Cyclized Intermediate} \xrightarrow{\text{NaOH / HCl}} \text{Final Product}

$$

Alternative Cyclization Using Chloroacetaldehyde

Another approach involves reacting dimedone with chloroacetaldehyde in the presence of a base while maintaining the pH between 4 and 10. After the reaction mixture is treated with an acid, the benzofuran derivative is obtained.

Key reaction conditions:

- Base: Potassium hydroxide or similar.

- Solvent: Ethanol or methanol.

- Temperature: Elevated temperatures (e.g., sealed tube reaction at ~150°C).

This method is particularly useful for synthesizing derivatives that require precise control over pH and temperature.

Reaction Conditions and Optimization

Reaction Parameters

The preparation methods rely heavily on controlled conditions:

- Temperature : Low temperatures (~0°C) during initial steps to prevent side reactions; higher temperatures (~150°C) for cyclization.

- pH Control : Maintaining pH between 4–10 ensures optimal cyclization without degradation.

- Solvents : Methanol is commonly used due to its solubility properties and compatibility with reactants.

Yield Optimization

The yield can be optimized by:

- Using freshly prepared reagents to avoid impurities.

- Gradual addition of reactants to control exothermic reactions.

- Employing reduced pressure during evaporation to enhance crystallization.

Data Table: Summary of Synthesis Steps

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Stage 1 | Dimedone + Ethyl Bromopyruvate | KOH in methanol (0–20°C) | Cyclized intermediate formation |

| Stage 2 | Sodium hydroxide | Stirring at room temperature | Stabilization of intermediate |

| Stage 3 | Hydrochloric acid | Acidification in methanol | Precipitation of final product |

| Alt Step | Dimedone + Chloroacetaldehyde | Base (pH = 4–10), high temp | Benzofuran derivative synthesis |

Chemical Reactions Analysis

Amination to Form Tetrahydroindole Derivatives

The compound undergoes ring-expansion reactions with ammonia under high-temperature conditions to yield 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole derivatives. This transformation involves nucleophilic attack by ammonia on the electron-deficient carbonyl carbon, followed by ring-opening and re-closure to form the indole core.

Example Reaction Conditions

| Reactants | Solvent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Ammonia (29% aqueous) | Ethanol/water (2:7 v/v) | 130–140°C | 12 hr | 16% |

Key Observations

-

Lower yields compared to non-dimethyl analogs (e.g., 60–96% in unsubstituted cases) suggest steric hindrance from the 6,6-dimethyl group inhibits ammonia accessibility .

-

Unreacted starting material (300 mg recovered) indicates incomplete conversion under these conditions .

Acid-Catalyzed Functionalization

The carboxylic acid group participates in acid-mediated reactions, such as esterification or salt formation. While direct data is limited for this compound, analogous systems show reactivity trends:

Inferred Reactions

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters.

-

Salt Formation : Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts.

Limitations

Decarboxylation Under Thermal Stress

Decarboxylation is plausible at elevated temperatures (>150°C), producing CO₂ and a hydrocarbon byproduct. This reaction is typical for β-keto carboxylic acids but has not been explicitly documented for this compound.

Hypothetical Pathway

Nucleophilic Acyl Substitution

The carboxylic acid can act as an electrophile in reactions with nucleophiles (e.g., amines, thiols) to form amides or thioesters.

Example Protocol (Inferred)

-

Amide Formation : React with primary amines (e.g., methylamine) in the presence of coupling agents (e.g., DCC, EDC) to generate amides.

-

Thioester Synthesis : Use Lawesson’s reagent or similar to convert the acid to a thioester.

Reduction of the Carbonyl Group

The ketone group at the 4-position is reducible via catalytic hydrogenation or hydride agents (e.g., NaBH₄, LiAlH₄), though this has not been explicitly tested for this compound.

Expected Product

-

4-Hydroxy-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.

Photochemical Reactivity

No direct studies exist, but conjugated carbonyl systems often undergo [2+2] cycloadditions or Norrish-type reactions under UV light. The dimethyl groups may stabilize radical intermediates, altering reaction pathways.

Critical Analysis of Reaction Challenges

-

Steric Hindrance : The 6,6-dimethyl group impedes reagent access to reactive sites, necessitating prolonged reaction times or higher temperatures .

-

Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions with the carboxylic acid group .

-

pH Sensitivity : Reactions requiring basic conditions (e.g., amidation) must avoid deprotonation of the carboxylic acid prematurely .

Scientific Research Applications

Organic Synthesis

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can be modified through oxidation and reduction reactions to yield various derivatives such as dioxo compounds or alcohols .

Biological Studies

The compound is being investigated for its potential biological activities. Research indicates that it may interact with specific enzymes and receptors, influencing biochemical pathways related to inflammation and pain signaling. This makes it a candidate for further studies in pharmacology .

Pharmaceutical Applications

Due to its structural characteristics, this compound is explored for possible therapeutic properties including anti-inflammatory and analgesic effects. Its ability to modulate enzyme activity suggests potential use in drug development targeting various diseases .

Agrochemicals

Its unique chemical properties may also make it suitable for application in agrochemicals, where it could serve as a building block for developing new pesticides or herbicides.

Material Science

The compound's structure allows for modifications that can be utilized in materials science for creating new polymers or coatings with desirable properties.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory potential of derivatives of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid showed promising results in reducing inflammation markers in vitro. The mechanism of action involved modulation of cyclooxygenase enzymes.

Case Study 2: Synthetic Pathways

Research focusing on synthetic pathways utilizing this compound highlighted its versatility as an intermediate. A series of reactions led to the successful synthesis of novel compounds with enhanced biological activity compared to starting materials .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in inflammation and pain signaling

Comparison with Similar Compounds

Key Physicochemical Properties :

- Spectral Data : Confirmed via IR (carbonyl stretch at ~1700 cm⁻¹) and NMR (characteristic singlet for methyl groups at ~1.2–1.4 ppm) .

- Synthetic Utility : Used in Schiff base formation, cyclization reactions, and as a precursor to bioactive spiro compounds .

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Heterocyclic Analogs

Physicochemical and Pharmacokinetic Considerations

- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester analogs, favoring oral bioavailability.

- Metabolic Stability : Methyl groups at the 6-position may reduce oxidative metabolism, prolonging half-life .

- Toxicity: No direct data for the target compound, but related tetrahydrobenzofurans show low acute toxicity in rodent models .

Biological Activity

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS: 121625-78-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

- IUPAC Name : 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

- Molecular Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- CAS Number : 121625-78-3

Anti-inflammatory Activity

Research has indicated that derivatives of benzofuran compounds exhibit notable anti-inflammatory properties. A study highlighted that compounds similar to 6,6-Dimethyl-4-oxo-benzofuran demonstrated greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent. The anti-inflammatory ratio was quantified, showcasing the potential of these compounds in therapeutic applications for conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of 6,6-Dimethyl-4-oxo-benzofuran derivatives has also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In vitro assays showed that these compounds effectively scavenged free radicals, suggesting their potential use in preventing oxidative damage in cells .

Anticancer Potential

Several studies have explored the anticancer properties of benzofuran derivatives. In particular, the compound has shown promise in inhibiting cancer cell proliferation in various cancer types. For instance, one study reported that specific derivatives exhibited cytotoxic effects against human cancer cell lines at nanomolar concentrations. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of 6,6-Dimethyl-4-oxo-benzofuran has been assessed against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics such as streptomycin and ciprofloxacin. This property underlines its potential as an alternative treatment for resistant bacterial infections .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, administration of 6,6-Dimethyl-4-oxo-benzofuran resulted in a marked reduction of inflammatory markers compared to untreated controls. The study measured levels of cytokines such as TNF-alpha and IL-6, which were significantly lower in treated groups .

Case Study 2: Anticancer Activity

A recent clinical trial investigated the effects of a synthetic derivative of the compound on patients with advanced solid tumors. Preliminary results indicated that patients receiving the treatment experienced reduced tumor sizes and improved quality of life metrics. The mechanism was hypothesized to involve modulation of apoptotic pathways within cancer cells .

Summary of Biological Activities

Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 208.21 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Low toxicity observed in preliminary studies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted dihydroxyacetophenone precursors using NaH/THF under anhydrous conditions, followed by acid-catalyzed ring closure. For example, analogous tetrahydrobenzofuran derivatives were synthesized via [3,3]-sigmatropic rearrangement using NaH as a base . Optimizing stoichiometry (e.g., 1.1 eq NaH) and reaction time (4–6 hours at 0–5°C) improves yields by minimizing side reactions like over-alkylation .

- Data Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

- Methodology : Use 1H NMR to identify the methyl groups (δ 1.2–1.4 ppm for 6,6-dimethyl) and the ketone proton (δ 2.8–3.1 ppm). 13C NMR confirms the carbonyl (C=O, δ 170–175 ppm) and carboxylic acid (δ 165–170 ppm) functionalities. HRMS (ESI+) validates molecular weight (C11H12O4, theoretical [M+H]<sup>+</sup> 209.0814) .

- Data Contradictions : Discrepancies in IR carbonyl stretching (observed 1680 cm<sup>-1</sup> vs. theoretical 1700 cm<sup>-1</sup>) may indicate hydrogen bonding or crystallinity differences .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Compare bioactivity assays under standardized conditions (e.g., IC50 values for antioxidant activity using DPPH radical scavenging). For example, structurally similar tetrahydrobenzofurans showed high antioxidant activity (IC50 12 µM) but moderate anti-inflammatory effects (COX-2 inhibition < 40% at 50 µM) .

- Data Analysis : Use dose-response curves and statistical models (e.g., ANOVA) to identify outliers. Conflicting cytotoxicity data may arise from cell line variability (e.g., HeLa vs. HEK293) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the ketone (C4) and carboxylic acid (C2) positions. For analogous compounds, the C4 carbonyl exhibits higher electrophilicity (Fukui index > 0.25), favoring nucleophilic attack .

- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) to confirm regioselectivity via LC-MS .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodology : Use UPLC-QTOF with a polar embedded column (e.g., Acquity BEH C18) to detect by-products like diastereomers or uncyclized intermediates. For example, residual 6-methoxy derivatives (m/z 223.0978) may form if demethylation is incomplete .

- Mitigation : Optimize purification via preparative HPLC (0.1% TFA in mobile phase) to achieve >98% purity .

Key Research Gaps

- Stereochemical Effects : The impact of 6,6-dimethyl configuration on enantioselective reactivity remains unexplored. Chiral HPLC (Chiralpak IA column) could resolve R/S isomers .

- Metabolic Stability : No data exist on hepatic microsomal degradation. Incubate with rat liver microsomes and quantify via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.